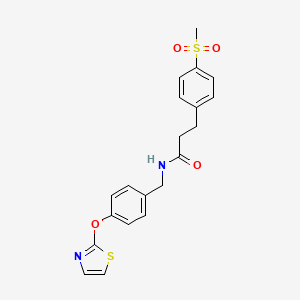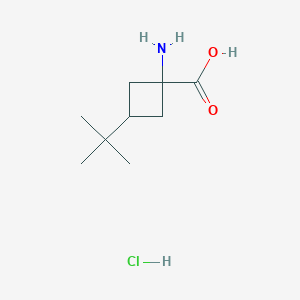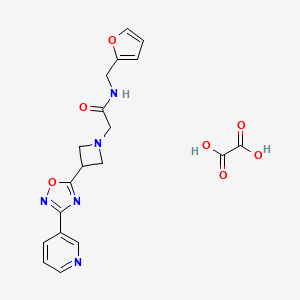![molecular formula C18H17N3O4S2 B2894437 3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1163295-22-4](/img/structure/B2894437.png)
3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
カタログ番号 B2894437
CAS番号:
1163295-22-4
分子量: 403.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a dioxolo ring, a thiazolo ring, and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with nitrogen, the dioxolo ring is a five-membered ring with two oxygens, the thiazolo ring is a five-membered ring with nitrogen and sulfur, and the quinazolinone ring is a fused ring system with nitrogen and oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an analysis of the physical and chemical properties of this compound .科学的研究の応用
Synthesis and Characterization
- The compound's synthesis and reactions have been explored in the context of creating sulfonated and halogenated derivatives, which are precursors for further chemical transformations. For instance, the synthesis of sulfonated quinoxalines has been investigated, leading to the development of diverse heterocyclic compounds with potential applications in drug discovery and material science (Ibrahim, Elwahy, & Hashem, 1995).
Biological Activity
- Various derivatives of quinazolinones, including those structurally related to the compound , have been studied for their antimicrobial, antifungal, and anticonvulsant properties. For example, the synthesis and characterization of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have shown promising antibacterial and antifungal activities (Panwar & Singh, 2011).
Material Science Applications
- The reactivity and regioselectivity of related thioxo quinazolinone derivatives have been studied, contributing to the understanding of their chemical behavior and potential applications in material science. For instance, the electrophilic attack on 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one has been investigated to understand the reactivity patterns and synthesize novel derivatives with potential applications in creating new materials (Fathalla, Čajan, & Pazdera, 2000).
Novel Heterocyclic Systems
- The compound and its derivatives serve as key intermediates in synthesizing novel heterocyclic systems with potential applications in drug development and other fields. For example, the microwave-assisted synthesis of triazoloquinazolinones has been explored, leading to the development of variously functionalized heterocyclic compounds (Said, Haukka, & Fülöp, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(azepane-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-16-10-7-12-13(25-9-24-12)8-11(10)21-15(19-16)14(27-18(21)26)17(23)20-5-3-1-2-4-6-20/h7-8H,1-6,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSPLDXZTVQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46285186 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 2-(dimethylsulfamoyl)benzoate
79672-26-7

![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)


![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)
![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)


![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)


![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)